Magnesium-L-Threonat

Übersicht

Beschreibung

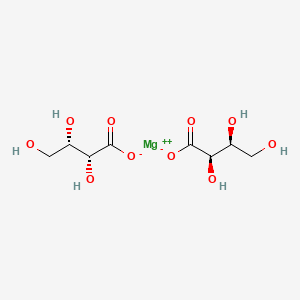

Magnesium L-threonate is a compound formed by the combination of magnesium and L-threonic acid, a metabolite of vitamin C. This unique bond results in a highly bioavailable form of magnesium that has been shown to effectively cross the blood-brain barrier, allowing it to reach brain cells and exert its cognitive benefits . Magnesium is an essential mineral required for various bodily functions, including protein synthesis, glucose control, and nerve function .

Wissenschaftliche Forschungsanwendungen

Magnesium-L-Threonat wurde umfassend auf seine potenziellen kognitiven Vorteile untersucht. Es wurde gezeigt, dass es den Magnesiumspiegel im Gehirn erhöht, was die kognitive Funktion, das Gedächtnis und das Lernen verbessern kann . Untersuchungen haben seine neuroprotektiven Wirkungen in Tiermodellen wie Zebrafischen und Ratten gezeigt, wo es nachweislich den Absterben von Gehirnzellen reduziert und die kognitive Funktion bewahrt . Darüber hinaus wurde this compound auf seine potenziellen Vorteile bei der Behandlung von Erkrankungen wie Depression, Angstzuständen und kognitiver Abnahme untersucht .

5. Wirkmechanismus

This compound überwindet die Blut-Hirn-Schranke effektiv und erhöht den Magnesiumspiegel im Gehirn. Diese Erhöhung des Magnesiumspiegels ist entscheidend für die Verbesserung der Nervenfunktionen und der kognitiven Gesundheit . Die Verbindung reguliert die Öffnung von N-Methyl-D-Aspartat-Rezeptoren (NMDAR) im Gehirn, die eine entscheidende Rolle für die kognitive Funktion spielen . Durch die Hochregulierung der Expression der NR2B-Untereinheit des NMDAR verbessert this compound die synaptische Plastizität, die für Lernen und Gedächtnis unerlässlich ist .

Wirkmechanismus

Target of Action

Magnesium L-Threonate primarily targets the brain and neurons . It plays a crucial role in regulating the activities of numerous neurotransmitters and their receptors , which are essential for the proper functioning of the brain and nervous systems .

Mode of Action

Magnesium L-Threonate has a unique ability to cross the blood-brain barrier . Once in the brain, it raises the brain’s magnesium levels , which is crucial for improving nerve functions . It interacts with its targets by modulating neurotransmitter levels, thereby maintaining mental clarity, focus, and overall cognitive performance .

Biochemical Pathways

Magnesium L-Threonate affects various biochemical pathways. It is required as a cofactor for over 300 enzymatic reactions , necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Pharmacokinetics

Magnesium L-Threonate is known for its rapid absorption and ability to cross the blood-brain barrier . This is an important breakthrough because the blood-brain barrier is a membrane that allows only certain substances to access the brain from the bloodstream . This feature sets it apart from traditional supplements, where the impact on magnesium levels around brain neurons is often negligible .

Result of Action

The molecular and cellular effects of Magnesium L-Threonate’s action are profound. It has been shown to support memory, cognitive function, mental acuity, sharpness, and attention . It also promotes melatonin production, gradually extending sleep duration and improving sleep quality . Furthermore, it supports bone health development, improving bone mineralization and density, reducing the risk of bone-related complications in the future .

Action Environment

The body’s ability to absorb magnesium can differ depending on age, digestive health, and overall lifestyle . If your metabolism is higher, you may require higher doses of magnesium L-Threonate to make up for the faster energy expenditure, thus impacting the results on your body .

Biochemische Analyse

Biochemical Properties

Magnesium L-Threonate interacts with various enzymes, proteins, and other biomolecules. As an essential mineral, magnesium is required as a cofactor for over 300 enzymatic reactions in the body . It plays a crucial role in numerous metabolic pathways, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Cellular Effects

Magnesium L-Threonate has significant effects on various types of cells and cellular processes. It has been shown to increase the number of functional presynaptic release sites, while reducing their release probability . This synaptic reconfiguration enables selective enhancement of synaptic transmission for burst inputs . Furthermore, it has been found to protect against brain cell death and preserve cognitive function .

Molecular Mechanism

The mechanism of action of Magnesium L-Threonate involves its ability to cross the blood-brain barrier and increase magnesium levels in the brain . This is crucial for improving nerve functions . Magnesium’s role in neuroplasticity, learning, and memory hinges on its interaction with the N-methyl-D-aspartate (NMDA) receptor . This receptor is stationed on neurons where it accepts signals from incoming neurotransmitters and relays them to its host neuron by opening a channel for calcium to rush in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magnesium L-Threonate have been observed to change over time. For instance, a study showed that pre-treatment with Magnesium L-Threonate attenuated cell death and cerebral infarction due to hypoxia and protected cognitive function in zebrafish . This suggests that Magnesium L-Threonate may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Magnesium L-Threonate vary with different dosages. High doses of Magnesium L-Threonate have been shown to readily cross the blood-brain barrier and coincide with improvements in cognitive function .

Metabolic Pathways

Magnesium L-Threonate is involved in numerous metabolic pathways. As a cofactor, magnesium is necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Transport and Distribution

Magnesium L-Threonate is transported and distributed within cells and tissues in a unique way. It uses L-threonic acid to transport magnesium into the brain . This is crucial because magnesium plays a vital role in many brain functions .

Subcellular Localization

It is known that Magnesium L-Threonate can traverse from the bloodstream into the brain, suggesting that it may be localized within brain cells .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Magnesium-L-Threonat wird durch eine mehrstufige chemische Reaktion synthetisiert. Der Prozess beginnt mit der Reaktion von Ascorbinsäure (Vitamin C) und Calciumcarbonat, wodurch Calcium-L-Threonat gebildet wird. Dieses Zwischenprodukt wird dann durch Reaktion mit Magnesiumcarbonat in this compound umgewandelt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet fortschrittliche biochemische Verfahren, um eine hohe Reinheit und Bioverfügbarkeit zu gewährleisten. Die endgültige Zusammensetzung wird durch Titration überprüft, um sicherzustellen, dass das Produkt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Magnesium-L-Threonat unterliegt aufgrund des Vorhandenseins von Magnesiumionen hauptsächlich Substitutionsreaktionen. Diese Reaktionen sind für seine Bioverfügbarkeit und Wirksamkeit im Körper unerlässlich .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Ascorbinsäure, Calciumcarbonat und Magnesiumcarbonat. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound, das aus 86% bis 91% L-Threonat und 7,2% bis 8,3% Magnesium besteht .

Vergleich Mit ähnlichen Verbindungen

Magnesium-L-Threonat ist unter Magnesiumpräparaten einzigartig, da es die Blut-Hirn-Schranke effektiv überwinden kann. Andere Formen von Magnesium, wie Magnesiumoxid und Magnesiumglycinat, haben diese Fähigkeit nicht . Magnesiumoxid ist die billigste Form, hat aber eine niedrige Absorptionsrate, was es weniger effektiv macht, um den Magnesiumspiegel im Körper zu erhöhen . Magnesiumglycinat hingegen ist bekannt für seine beruhigende Wirkung und wird oft zur Verbesserung des Schlafs eingesetzt . Es bietet nicht die gleichen kognitiven Vorteile wie this compound .

Ähnliche Verbindungen:

- Magnesiumoxid

- Magnesiumglycinat

- Magnesiumcitrat

- Magnesiumsulfat

This compound zeichnet sich durch seine einzigartige Fähigkeit aus, die kognitiven Funktionen zu verbessern und die Gehirngesundheit zu fördern, indem es den Magnesiumspiegel im Gehirn effektiv erhöht .

Eigenschaften

IUPAC Name |

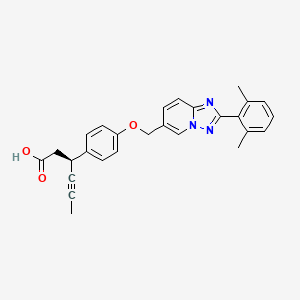

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJOHOWNFPQSPP-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670457 | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778571-57-6 | |

| Record name | Magnesium L-threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

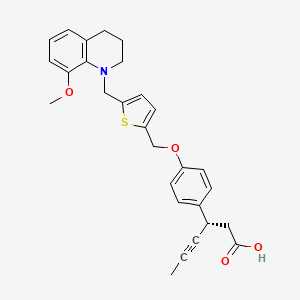

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

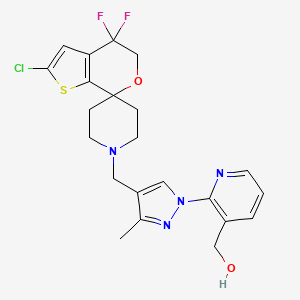

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)